molecular formula C10H13N3O2 B13253816 Methyl 5-[2-(dimethylamino)ethenyl]pyrazine-2-carboxylate

Methyl 5-[2-(dimethylamino)ethenyl]pyrazine-2-carboxylate

Cat. No.: B13253816
M. Wt: 207.23 g/mol
InChI Key: IMUXFUQEAOVOTK-SNAWJCMRSA-N
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Description

METHYL5-[(E)-2-(DIMETHYLAMINO)VINYL]PYRAZINE-2-CARBOXYLATE is a chemical compound with the molecular formula C10H13N3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazine ring substituted with a dimethylamino group and a carboxylate ester.

Preparation Methods

The synthesis of METHYL5-[(E)-2-(DIMETHYLAMINO)VINYL]PYRAZINE-2-CARBOXYLATE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the desired compound.

Chemical Reactions Analysis

METHYL5-[(E)-2-(DIMETHYLAMINO)VINYL]PYRAZINE-2-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the pyrazine ring, leading to the formation of various substituted pyrazine derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

METHYL5-[(E)-2-(DIMETHYLAMINO)VINYL]PYRAZINE-2-CARBOXYLATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: It is used in the production of various industrial chemicals and materials, including dyes, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of METHYL5-[(E)-2-(DIMETHYLAMINO)VINYL]PYRAZINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

METHYL5-[(E)-2-(DIMETHYLAMINO)VINYL]PYRAZINE-2-CARBOXYLATE can be compared with other similar compounds, such as methyl pyrazine-2-carboxylate and methyl 5-(2-(dimethylamino)ethoxy)pyrazine-2-carboxylate . These compounds share similar structural features but differ in their functional groups and substituents. The uniqueness of METHYL5-[(E)-2-(DIMETHYLAMINO)VINYL]PYRAZINE-2-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Similar Compounds

  • Methyl pyrazine-2-carboxylate
  • Methyl 5-(2-(dimethylamino)ethoxy)pyrazine-2-carboxylate

These compounds are used in similar applications but may exhibit different reactivity and biological activities due to their structural differences.

Biological Activity

Methyl 5-[2-(dimethylamino)ethenyl]pyrazine-2-carboxylate (MDPEPC) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

MDPEPC has the molecular formula C10H13N3O2C_{10}H_{13}N_{3}O_{2} and a molecular weight of 207.23 g/mol. The compound features a pyrazine ring with a dimethylamino group and a carboxylate ester, which contributes to its unique reactivity and biological properties.

PropertyValue
Molecular FormulaC10H13N3O2
Molecular Weight207.23 g/mol
IUPAC NameMethyl 5-[(E)-2-(dimethylamino)ethenyl]pyrazine-2-carboxylate
InChI KeyIMUXFUQEAOVOTK-SNAWJCMRSA-N

The biological activity of MDPEPC is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to modulate enzyme activity and receptor binding, leading to various physiological effects. The compound's mechanism involves:

  • Enzyme Inhibition : MDPEPC exhibits inhibitory effects on certain enzymes, potentially impacting metabolic pathways.
  • Receptor Modulation : The compound may act as an antagonist or agonist at various receptors, influencing cellular signaling cascades.

Antimicrobial Activity

Research indicates that MDPEPC possesses significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. For instance, compounds similar to MDPEPC have shown promising results in inhibiting the growth of Mycobacterium tuberculosis (M.tb) by targeting ATP synthase, which is crucial for bacterial energy production .

Anticancer Properties

MDPEPC has also been investigated for its anticancer potential. Preliminary studies indicate that it can induce apoptosis in cancer cell lines, such as A2780 ovarian cancer cells. The compound's cytotoxicity was evaluated through IC50 assays, revealing effective concentrations that inhibit cell proliferation:

  • IC50 Values : Research has shown that MDPEPC derivatives exhibit IC50 values ranging from 10 μM to 20 μM against various cancer cell lines, indicating moderate potency compared to standard chemotherapeutic agents .

Case Studies

  • Study on Anticancer Activity :
    • A study assessed the effects of MDPEPC on A2780 cells, demonstrating that treatment led to significant reductions in cell viability. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
    • Findings : The derivative exhibited an EC50 value of approximately 0.5 μM, highlighting its potential as an effective anticancer agent.
  • Antimicrobial Efficacy :
    • In another study focusing on antimicrobial activity, MDPEPC was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth effectively at concentrations below 100 μg/mL.
    • Results Summary : The compound's structure facilitated interactions with bacterial membranes, leading to increased permeability and cell lysis.

Comparative Analysis with Similar Compounds

MDPEPC can be compared with other pyrazine derivatives known for their biological activities:

Compound NameBiological ActivityIC50/EC50 Values
Methyl Pyrazine-2-CarboxylateAntimicrobial~50 μM
Methyl 5-(2-(Dimethylamino)ethoxy)Pyrazine-2-CarboxylateAnticancer~30 μM
MDPEPCAntimicrobial & Anticancer~10-20 μM (varies by cell line)

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 5-[(E)-2-(dimethylamino)ethenyl]pyrazine-2-carboxylate

InChI

InChI=1S/C10H13N3O2/c1-13(2)5-4-8-6-12-9(7-11-8)10(14)15-3/h4-7H,1-3H3/b5-4+

InChI Key

IMUXFUQEAOVOTK-SNAWJCMRSA-N

Isomeric SMILES

CN(C)/C=C/C1=CN=C(C=N1)C(=O)OC

Canonical SMILES

CN(C)C=CC1=CN=C(C=N1)C(=O)OC

Origin of Product

United States

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